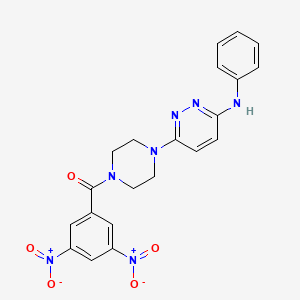
(3,5-Dinitrophenyl)(4-(6-(phenylamino)pyridazin-3-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(3,5-Dinitrophenyl)(4-(6-(phenylamino)pyridazin-3-yl)piperazin-1-yl)methanone” is a complex organic molecule. It contains a pyridazin-3-yl group, which is a type of nitrogen-containing heterocycle . Pyridazine derivatives have been reported to possess various biological activities .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would likely depend on the conditions and the reagents present. For example, the pyridazin-3-yl group might undergo reactions with electrophiles or nucleophiles .Mécanisme D'action
(3,5-Dinitrophenyl)(4-(6-(phenylamino)pyridazin-3-yl)piperazin-1-yl)methanone binds to the dopamine transporter and inhibits dopamine uptake by the transporter. This leads to an increase in extracellular dopamine levels, which can affect neuronal signaling and behavior. This compound has also been shown to induce oxidative stress and apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Biochemical and Physiological Effects:
This compound has been shown to affect neuronal signaling and behavior by increasing extracellular dopamine levels. It has also been shown to induce oxidative stress and apoptosis in cancer cells. However, the exact biochemical and physiological effects of this compound are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3,5-Dinitrophenyl)(4-(6-(phenylamino)pyridazin-3-yl)piperazin-1-yl)methanone in lab experiments is its potential as a tool for studying the dopamine system. It has also been used as a fluorescent probe for the detection of reactive oxygen species in living cells. However, one limitation of using this compound is its potential toxicity, which may affect the validity of experimental results.
Orientations Futures
There are several future directions for the study of (3,5-Dinitrophenyl)(4-(6-(phenylamino)pyridazin-3-yl)piperazin-1-yl)methanone. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Another direction is to study its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, further studies are needed to investigate the potential toxicity of this compound and its effects on physiological systems.
Méthodes De Synthèse
(3,5-Dinitrophenyl)(4-(6-(phenylamino)pyridazin-3-yl)piperazin-1-yl)methanone has been synthesized through various methods, including the reaction of 3,5-dinitrobenzoyl chloride with 4-(6-aminopyridazin-3-yl)piperazine in the presence of triethylamine, followed by the reaction with phenyl isocyanate. Another method involves the reaction of 3,5-dinitrobenzoyl chloride with 4-(6-aminopyridazin-3-yl)piperazine in the presence of triethylamine, followed by the reaction with phenyl isothiocyanate. Both methods yield this compound with high purity and yield.
Applications De Recherche Scientifique
(3,5-Dinitrophenyl)(4-(6-(phenylamino)pyridazin-3-yl)piperazin-1-yl)methanone has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to bind to the dopamine transporter and inhibit dopamine uptake in vitro, suggesting its potential as a tool for studying the dopamine system. This compound has also been used as a fluorescent probe for the detection of reactive oxygen species in living cells. In addition, this compound has been studied for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
[4-(6-anilinopyridazin-3-yl)piperazin-1-yl]-(3,5-dinitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O5/c29-21(15-12-17(27(30)31)14-18(13-15)28(32)33)26-10-8-25(9-11-26)20-7-6-19(23-24-20)22-16-4-2-1-3-5-16/h1-7,12-14H,8-11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRQUCNQNQCMKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=C3)C(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(2-([1,1'-biphenyl]-4-yl)hydrazono)-3-amino-1-phenyl-1H-pyrazol-5(4H)-one](/img/structure/B2899129.png)
![6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B2899130.png)
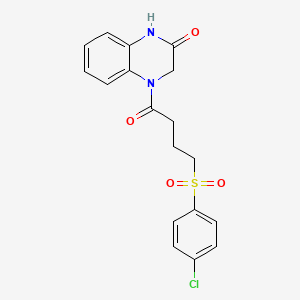
![2-(1-benzylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2899132.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2899134.png)
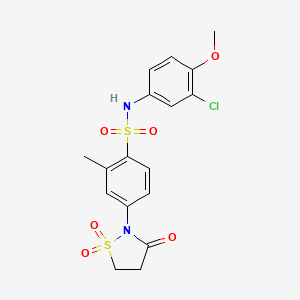

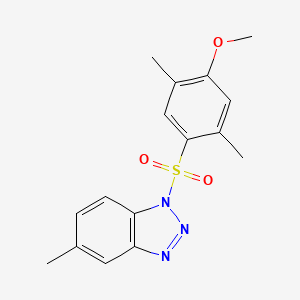


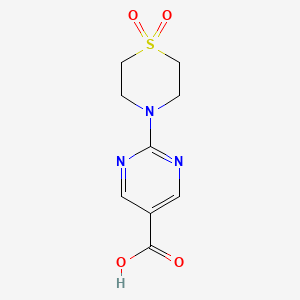
![ethyl 2-(2-((4-methyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2899148.png)
![N-(2-methoxyphenyl)-2-nitro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2899150.png)